molecular formula C17H25NS B5977173 N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]tetrahydro-2H-thiopyran-4-amine

N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]tetrahydro-2H-thiopyran-4-amine

Cat. No. B5977173
M. Wt: 275.5 g/mol
InChI Key: HHNOWMVYRCEMDV-UHFFFAOYSA-N
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Description

N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]tetrahydro-2H-thiopyran-4-amine, also known as THTPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. THTPA belongs to the class of compounds known as tetrahydrothiopyrans, which have been found to exhibit a range of interesting biological activities. In

Scientific Research Applications

N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]tetrahydro-2H-thiopyran-4-amine has been the subject of extensive research due to its potential applications in the field of neuroscience. N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]tetrahydro-2H-thiopyran-4-amine has been found to exhibit neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]tetrahydro-2H-thiopyran-4-amine has also been found to enhance the release of dopamine and serotonin, which are neurotransmitters that play a key role in regulating mood, cognition, and behavior.

Mechanism of Action

The mechanism of action of N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]tetrahydro-2H-thiopyran-4-amine is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the activation of signaling pathways involved in cell survival. N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]tetrahydro-2H-thiopyran-4-amine has been found to enhance the activity of the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine. N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]tetrahydro-2H-thiopyran-4-amine has also been found to inhibit the activity of monoamine oxidase, an enzyme that breaks down dopamine and serotonin.
Biochemical and Physiological Effects
N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]tetrahydro-2H-thiopyran-4-amine has been found to exhibit a range of biochemical and physiological effects. N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]tetrahydro-2H-thiopyran-4-amine has been found to enhance the release of dopamine and serotonin, which are neurotransmitters that play a key role in regulating mood, cognition, and behavior. N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]tetrahydro-2H-thiopyran-4-amine has also been found to exhibit antioxidant properties, which may contribute to its neuroprotective effects. In addition, N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]tetrahydro-2H-thiopyran-4-amine has been found to increase the expression of proteins involved in cell survival and reduce the expression of proteins involved in cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]tetrahydro-2H-thiopyran-4-amine for lab experiments is its relatively straightforward synthesis method, which allows for the production of large quantities of the compound. N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]tetrahydro-2H-thiopyran-4-amine is also relatively stable and can be stored for extended periods of time. However, one limitation of N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]tetrahydro-2H-thiopyran-4-amine is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]tetrahydro-2H-thiopyran-4-amine. One area of interest is the development of N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]tetrahydro-2H-thiopyran-4-amine-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the exploration of N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]tetrahydro-2H-thiopyran-4-amine's potential as a cognitive enhancer. N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]tetrahydro-2H-thiopyran-4-amine has been found to enhance the release of neurotransmitters involved in cognition, and further research may reveal its potential as a nootropic agent. Additionally, further research is needed to fully understand the mechanism of action of N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]tetrahydro-2H-thiopyran-4-amine and its potential applications in other areas of medicine and neuroscience.

Synthesis Methods

The synthesis of N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]tetrahydro-2H-thiopyran-4-amine involves the reaction of 5,6,7,8-tetrahydronaphthalene-2-amine with ethyl 4-formyl-2,3,5,6-tetrahydrothiopyran-3-carboxylate in the presence of a catalyst. The resulting product is then reduced to yield N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]tetrahydro-2H-thiopyran-4-amine. The synthesis of N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]tetrahydro-2H-thiopyran-4-amine is a relatively straightforward process and can be achieved with moderate yields.

properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]thian-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NS/c1-13(18-17-8-10-19-11-9-17)15-7-6-14-4-2-3-5-16(14)12-15/h6-7,12-13,17-18H,2-5,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNOWMVYRCEMDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(CCCC2)C=C1)NC3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]thian-4-amine

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